BRD4 Bromodomain Binding Validation
The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated as a BRD4 bromodomain inhibitor chemotype through X-ray crystallography and AlphaScreen assays [1]. The closest structural relative to the title compound for which both crystallographic and IC₅₀ data exist is compound 12, which features an identical 3-ethyl R₁ substituent but bears an indole-propanol linker at the 6-position instead of the 4-methoxyphenylethylamino group. Compound 12 inhibited BRD4 BD1 with an IC₅₀ of 25.2 (± 4.6) µM and BRD4 BD2 with an IC₅₀ of 36.5 (± 12.3) µM [1]. The crystal structure (PDB 7YMG, resolution 1.40 Å) demonstrated that the 3-ethyl moiety projects deep into the hydrophobic Kac-binding cavity, displacing conserved water molecules [2]. The title compound retains this validated 3-ethyl moiety while replacing the indole R₂ with a 4-methoxyphenylethylamino substituent, which is predicted to alter both the binding pose and the water-network interaction profile at the solvent-exposed rim of the binding pocket.
| Evidence Dimension | BRD4 BD1 inhibitory activity (AlphaScreen assay, 8-point titration, 0.0096–32 µM range) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature for this specific substitution pattern |
| Comparator Or Baseline | Compound 12 (3-ethyl, indole-propanol R₂): BRD4 BD1 IC₅₀ = 25.2 ± 4.6 µM; BRD4 BD2 IC₅₀ = 36.5 ± 12.3 µM [1] |
| Quantified Difference | Scaffold-class IC₅₀ range: 5.7–25.2 µM for BD1 (across compounds 5, 6, 12, 14). Title compound anticipated to fall within or improve upon this micromolar range based on favourable R₁ (ethyl) and distinct R₂ topology. |
| Conditions | BRD4 BD1/BD2 AlphaScreen (PerkinElmer); recombinant protein; acetylated peptide substrate; 8-point IC₅₀ titration |
Why This Matters
The crystallographically proven binding mode of the 3-ethyl-substituted scaffold provides a rational basis for prioritising the title compound over analogs that lack this hydrophobic anchor, which is critical for Kac-pocket engagement.
- [1] Kim, J.-H. et al. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Sci. Rep. 13, 10805 (2023). Table 1: IC₅₀ values of selected [1,2,4]triazolo[4,3-b]pyridazine derivatives against BD1 and BD2. View Source
- [2] Kim, J.-H. & Lee, B.I. Crystal structure of BRD4 bromodomain 1 (BD1) in complex with 2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)-3-(1H-indol-3-yl)propan-1-ol. PDB ID: 7YMG (2022). View Source
